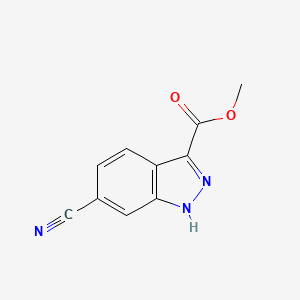

Methyl 6-cyano-1H-indazole-3-carboxylate

Description

BenchChem offers high-quality Methyl 6-cyano-1H-indazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-cyano-1H-indazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-cyano-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c1-15-10(14)9-7-3-2-6(5-11)4-8(7)12-13-9/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOGUWNGTCDAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696366 | |

| Record name | Methyl 6-cyano-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-07-2 | |

| Record name | Methyl 6-cyano-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-cyano-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate

Foreword: The Strategic Importance of the Indazole Nucleus

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Its derivatives are integral to numerous therapeutic agents, exhibiting activities such as anti-tumor, anti-inflammatory, and potent serotonin 5-HT3 receptor antagonism.[1] Methyl 6-cyano-1H-indazole-3-carboxylate, in particular, serves as a highly versatile intermediate. The cyano and carboxylate functionalities at the 6- and 3-positions, respectively, offer orthogonal handles for molecular elaboration, making it a coveted building block for the synthesis of complex pharmaceutical candidates and chemical probes. This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway to this key intermediate, grounded in established chemical principles and supported by detailed procedural insights.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A retrosynthetic analysis of the target molecule, Methyl 6-cyano-1H-indazole-3-carboxylate (I), logically deconstructs the molecule to reveal a practical forward synthesis. The core indazole ring system can be disconnected through a key C-N bond formation, a transformation classically achieved via intramolecular cyclization of a diazotized aniline derivative. This leads us back to a substituted o-aminobenzoic acid ester (II). The ester and cyano groups are strategically positioned on the aniline ring, which serves as the foundational precursor. This retrosynthetic blueprint points towards a synthesis commencing with an appropriately substituted aniline, such as a methyl 2-amino-5-cyanobenzoate derivative.

Caption: Retrosynthetic analysis of Methyl 6-cyano-1H-indazole-3-carboxylate.

The Core Synthetic Pathway: A Modified Japp-Klingemann Approach

The most direct and industrially scalable route to 1H-indazole-3-carboxylic acid derivatives relies on the intramolecular cyclization of a diazotized o-aminophenylacetic acid derivative. This can be considered a variation of the classical Japp-Klingemann reaction, which traditionally involves the reaction of a diazonium salt with a β-keto-ester to form a hydrazone intermediate that can then be cyclized.[2][3] In this streamlined approach, the diazotization of the amino group of a suitable precursor, such as methyl 2-amino-5-cyanobenzoate, initiates a cascade that leads directly to the indazole ring system.

Mechanistic Insights: The Chemistry Behind the Transformation

The synthesis proceeds through two key mechanistic stages: diazotization and intramolecular cyclization.

-

Diazotization: The process is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically glacial acetic acid or a mineral acid.[4] The primary aromatic amine of the starting material attacks the protonated nitrous acid to form an N-nitrosamine intermediate. Subsequent protonation and dehydration yield a highly reactive aryldiazonium salt. This step is critically temperature-dependent and is typically conducted at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[4]

-

Intramolecular Cyclization: The generated diazonium salt is a potent electrophile. In this specific synthesis, the ortho-positioned group on the aniline precursor is designed to facilitate an intramolecular nucleophilic attack on the diazonium nitrogen, leading to the formation of the five-membered pyrazole ring fused to the benzene ring, thus constructing the indazole core. The reaction is driven by the formation of the stable aromatic indazole system and the expulsion of a stable leaving group.

Sources

The Strategic Synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate: A Key Intermediate in Modern Drug Discovery

An In-depth Guide for Researchers and Medicinal Chemists

The indazole scaffold is a cornerstone in contemporary medicinal chemistry, renowned for its versatile biological activities. This bicyclic heteroaromatic system is a privileged structure, frequently appearing in compounds targeting a wide array of physiological pathways. Its derivatives have been extensively investigated and developed as potent therapeutic agents, particularly as kinase inhibitors in oncology and as modulators of neuronal receptors.[1][2] Within this critical class of molecules, Methyl 6-cyano-1H-indazole-3-carboxylate emerges not as an end-product, but as a pivotal intermediate, strategically designed for the efficient construction of complex drug candidates. This guide elucidates the discovery context, synthetic pathways, and the inherent chemical logic that positions this compound as a valuable tool for drug development professionals.

The Genesis of a Scaffold: A Tale Told Through Patents

The precise "discovery" of Methyl 6-cyano-1H-indazole-3-carboxylate is not chronicled in a singular, seminal academic paper. Instead, its history is embedded within the patent literature, a testament to its role as a crucial building block in the development of proprietary therapeutic agents. Its emergence is intrinsically linked to the pursuit of novel kinase inhibitors and other targeted therapies by pharmaceutical companies. While a definitive "first synthesis" claim is elusive, its preparation and use as an intermediate are detailed in patents from leading pharmaceutical innovators. This context reveals that the molecule was not discovered by chance, but rather rationally designed as a versatile platform for generating libraries of potential drug candidates. The strategic placement of the cyano group at the 6-position and the methyl carboxylate at the 3-position provides two orthogonal handles for synthetic diversification, a key consideration in modern drug discovery campaigns.

Strategic Synthesis: Building the Indazole Core

The synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate hinges on the reliable construction of the core indazole ring system, followed by the introduction or manipulation of the cyano and carboxylate functionalities. Several established methods for creating the 1H-indazole-3-carboxylic acid backbone are reported, often starting from readily available substituted phenylhydrazines or through the cyclization of o-nitroacetophenone derivatives.[3]

A plausible and efficient synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate can be conceptualized through a multi-step sequence that emphasizes scalability and functional group tolerance. The following protocol is a representative example synthesized from the available literature.

Representative Synthetic Pathway

The synthesis can be logically divided into two main stages: the formation of the indazole ring and the final esterification.

Caption: A plausible two-stage synthetic workflow for Methyl 6-cyano-1H-indazole-3-carboxylate.

Detailed Experimental Protocol

Stage 1: Synthesis of 6-cyano-1H-indazole-3-carboxylic acid

This stage focuses on constructing the bicyclic indazole system with the required cyano group at the 6-position.

-

Reaction Setup: To a solution of 4-cyano-2-nitrotoluene in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal.

-

Hydrazone Formation: Heat the mixture, then treat with hydrazine hydrate. This sequence first forms an enamine which then condenses with hydrazine to create a hydrazone intermediate.

-

Cyclization and Oxidation: The intermediate hydrazone is then subjected to oxidative cyclization conditions. This can be achieved using a mild oxidizing agent, which promotes the formation of the indazole ring, yielding 6-cyano-1H-indazole-3-carboxylic acid after an acidic workup.

-

Purification: The resulting solid is collected by filtration, washed with a suitable solvent (e.g., water, followed by a non-polar organic solvent), and dried under vacuum.

Stage 2: Fischer Esterification

This classic method is employed to convert the carboxylic acid to the corresponding methyl ester.

-

Reaction Setup: Suspend the 6-cyano-1H-indazole-3-carboxylic acid in methanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Isolation: After completion, cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution). The product will often precipitate out of the solution.

-

Purification: The crude product is collected by filtration, washed with water to remove any remaining salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to yield Methyl 6-cyano-1H-indazole-3-carboxylate as a pure solid.

The Role in Drug Discovery: A Versatile Chemical Hub

The true value of Methyl 6-cyano-1H-indazole-3-carboxylate lies in its utility as a versatile intermediate. The molecule offers three key points for chemical modification, allowing for the systematic exploration of chemical space around the indazole core.

Sources

- 1. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

A Technical Guide to Methyl 6-cyano-1H-indazole-3-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Abstract

The indazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant therapeutic potential.[1] Its bioisosteric relationship with indole, coupled with its unique chemical properties, has made it a focal point in medicinal chemistry. This guide provides an in-depth technical overview of Methyl 6-cyano-1H-indazole-3-carboxylate, a highly functionalized intermediate poised for complex synthetic applications. We will explore its synthesis, the strategic importance of its functional groups, and its application as a versatile building block in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate in their discovery programs.

The Indazole Core: A Privileged Structure in Medicinal Chemistry

Indazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and anti-HIV properties.[1] The aromatic, 10 π-electron system of the indazole ring provides a rigid and planar scaffold ideal for precise interactions with biological targets.[1] The presence of two nitrogen atoms offers opportunities for hydrogen bonding and introduces a unique electronic distribution compared to its indole counterpart.

Methyl 6-cyano-1H-indazole-3-carboxylate is particularly valuable due to its trifunctional nature. Each functional group—the N1-hydrido, the C3-methyl ester, and the C6-cyano group—serves as a distinct chemical handle that can be selectively manipulated. This orthogonality is the cornerstone of its utility, allowing for the systematic and divergent synthesis of compound libraries for structure-activity relationship (SAR) studies.

Synthesis and Physicochemical Properties

While a direct, one-step synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate is not prominently documented, its preparation can be logically derived from established synthetic strategies for substituted indazoles.[2][3] A plausible and efficient route involves the cyclization of a suitably substituted o-aminophenyl precursor.

Proposed Synthetic Pathway

A common and effective method for constructing the indazole-3-carboxylate core is through the diazotization and subsequent intramolecular cyclization of an o-aminophenylacetic acid derivative.[2]

-

Step 1: Starting Material Selection. The synthesis would logically commence with a 2-amino-4-cyanophenylacetic acid derivative. This precursor contains the necessary carbon framework and the pre-installed cyano group at the correct position.

-

Step 2: Diazotization. The primary aromatic amine is treated with a nitrosating agent, such as sodium nitrite (NaNO₂) in an acidic medium or an organic nitrite like tert-butyl nitrite, to form an in-situ diazonium salt.[2]

-

Step 3: Intramolecular Cyclization. The diazonium salt intermediate readily undergoes intramolecular cyclization to form the indazole ring system. This reaction is often spontaneous and proceeds under mild conditions.[2]

-

Step 4: Esterification. The resulting 6-cyano-1H-indazole-3-carboxylic acid is then subjected to standard esterification conditions (e.g., methanol with a catalytic amount of acid like H₂SO₄ or conversion to an acid chloride followed by reaction with methanol) to yield the final product, Methyl 6-cyano-1H-indazole-3-carboxylate.

This strategic approach ensures high regioselectivity and leverages commercially available or readily accessible starting materials.

Physicochemical Data

The following table summarizes the key computed properties of the parent compound, methyl 1H-indazole-3-carboxylate, which serve as a reliable baseline for the title compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇N₃O₂ | (Inferred) |

| Molecular Weight | 201.18 g/mol | (Inferred) |

| Parent Compound (CAS) | 43120-28-1 | [4] |

| Parent IUPAC Name | methyl 1H-indazole-3-carboxylate | [4] |

| Parent Molecular Weight | 176.17 g/mol | [4] |

| General Appearance | Expected to be a crystalline solid |

Chemical Reactivity and Strategic Manipulations

The true power of Methyl 6-cyano-1H-indazole-3-carboxylate lies in the distinct reactivity of its three functional groups. This allows for a modular approach to library synthesis.

The C3-Methyl Ester: Gateway to Amides

The methyl ester at the 3-position is the primary site for introducing diversity through amide bond formation, a cornerstone of medicinal chemistry.

-

Saponification: The ester is readily hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture.

-

Amide Coupling: The resulting 6-cyano-1H-indazole-3-carboxylic acid can be coupled with a vast array of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt). Alternatively, it can be converted to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. This pathway is famously used in the synthesis of the antiemetic drug Granisetron from a related indazole-3-carboxylic acid intermediate.[5]

The N1-Position: Modulating Properties

The acidic proton on the N1 nitrogen provides a site for alkylation or arylation, which can significantly modulate the compound's physicochemical properties, such as solubility and metabolic stability, and can provide new vectors for receptor interaction.

-

N-Alkylation/Arylation: Deprotonation with a suitable base (e.g., NaH, K₂CO₃) followed by treatment with an alkyl or aryl halide allows for the introduction of a wide variety of substituents. It is crucial to control the regioselectivity of this reaction, as alkylation can also occur at the N2 position. The choice of base and solvent is critical; for instance, the use of alkaline earth metal oxides or alkoxides has been shown to highly favor N1 methylation in related systems, providing a safer and more selective industrial process.[5]

The C6-Cyano Group: A Versatile Chemical Handle

The cyano group is a highly versatile functional group that can be transformed into several other important moieties.

-

Reduction to Amine: The nitrile can be reduced to a primary aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic handle for salt formation or further derivatization.

-

Hydrolysis to Carboxylic Acid: Under strong acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid, providing another site for amide coupling or for introducing an acidic pharmacophore.

-

Conversion to Tetrazole: The cyano group can react with an azide source (e.g., sodium azide with a Lewis acid) in a [3+2] cycloaddition reaction to form a tetrazole ring. The tetrazole is a well-established bioisostere for a carboxylic acid, often offering improved metabolic stability and pharmacokinetic properties.

Application Workflow: A Building Block for Drug Discovery

The strategic value of Methyl 6-cyano-1H-indazole-3-carboxylate is best illustrated through a synthetic workflow diagram. This demonstrates how a single, versatile intermediate can give rise to a diverse library of compounds for biological screening.

Caption: Synthetic workflow illustrating the divergent modification of the core intermediate.

Detailed Experimental Protocol: Saponification and Amide Coupling

To exemplify the practical application of this intermediate, the following is a robust, field-proven protocol for the synthesis of a derivative amide. This protocol is self-validating, with clear steps for reaction monitoring and purification.

Objective: To synthesize N-benzyl-6-cyano-1H-indazole-3-carboxamide.

Part A: Saponification of Methyl 6-cyano-1H-indazole-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-cyano-1H-indazole-3-carboxylate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and Water.

-

Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 2-4 hours).

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1N HCl. A precipitate should form.

-

Isolation: Collect the solid precipitate (6-cyano-1H-indazole-3-carboxylic acid) by vacuum filtration, wash with cold water, and dry under high vacuum. The product can be used in the next step without further purification if purity is >95% by LC-MS.

Part B: Amide Coupling

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend the 6-cyano-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Reagent Addition: Add Benzylamine (1.1 eq), HATU (1.2 eq), and Diisopropylethylamine (DIPEA, 3.0 eq).

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product, N-benzyl-6-cyano-1H-indazole-3-carboxamide.

Conclusion and Future Outlook

Methyl 6-cyano-1H-indazole-3-carboxylate is more than just a chemical; it is a platform for innovation. Its trifunctional nature provides medicinal chemists with a powerful tool for the rapid and systematic exploration of chemical space. The logical and orthogonal reactivity of its functional groups allows for the creation of diverse and complex molecular architectures from a single, accessible intermediate. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed building blocks will be paramount in accelerating the drug discovery process. Future research will undoubtedly expand the synthetic transformations possible with this scaffold, further cementing the role of functionalized indazoles as a truly privileged framework in medicinal chemistry.

Caption: Logical progression from versatile intermediate to clinical candidate in drug discovery.

References

- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents.

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing). Available at: [Link]

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents.

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]

-

The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Available at: [Link]

-

methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem. Available at: [Link]

-

(A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... - ResearchGate. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

Methodological & Application

Protocol for "Methyl 6-cyano-1H-indazole-3-carboxylate" purification

An Application Note and Comprehensive Purification Protocol for Methyl 6-cyano-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-cyano-1H-indazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. The purity of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides a detailed guide to the purification of Methyl 6-cyano-1H-indazole-3-carboxylate, emphasizing the underlying chemical principles for procedural choices. We present two primary purification methodologies: flash column chromatography and recrystallization, complete with step-by-step protocols. Additionally, this guide includes critical safety information, methods for purity assessment, and a discussion of potential impurities.

Introduction: The Significance of Purity

The indazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. Methyl 6-cyano-1H-indazole-3-carboxylate, in particular, serves as a crucial intermediate in the synthesis of various therapeutic candidates. Impurities, which can arise from starting materials, side reactions, or degradation, can have a significant impact on downstream reactions, potentially leading to lower yields, difficult purification of subsequent intermediates, and the introduction of unwanted and potentially toxic byproducts in the final API. Therefore, a robust and reproducible purification protocol is essential. As per the International Council for Harmonisation (ICH) guidelines, stringent control of impurities is a regulatory expectation[1].

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and hazards associated with Methyl 6-cyano-1H-indazole-3-carboxylate is a prerequisite for safe handling and effective purification.

Table 1: Physicochemical and Safety Data for Methyl 6-cyano-1H-indazole-3-carboxylate [2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₇N₃O₂ | PubChem |

| Molecular Weight | 201.18 g/mol | PubChem |

| Appearance | Expected to be a solid | General knowledge |

| GHS Hazard Statements | H302, H312, H332, H315, H319, H335 | PubChem |

| GHS Hazard Codes | Acute Tox. 4; Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3 | PubChem |

| Safety Precautions | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | PubChem |

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of accidental contact, rinse thoroughly with water.

-

Disposal: Dispose of waste in accordance with institutional and local regulations.

General Synthetic Work-up: The First Step in Purification

Prior to chromatographic purification or recrystallization, a standard aqueous work-up is typically employed to remove inorganic salts, water-soluble impurities, and acidic or basic reagents.

Protocol 1: Aqueous Work-up

-

Quenching: Carefully quench the reaction mixture by adding it to a separatory funnel containing deionized water or a suitable aqueous solution (e.g., saturated ammonium chloride).

-

Extraction: Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Repeat the extraction 2-3 times to ensure complete recovery of the product. The choice of solvent should be based on the reaction solvent and the solubility of the product.

-

Washing: Combine the organic layers and wash sequentially with:

-

Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Sources

- 1. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]

- 2. Methyl 6-cyano-1H-indazole-3-carboxylate | C10H7N3O2 | CID 53408636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. derpharmachemica.com [derpharmachemica.com]

The Strategic Application of Methyl 6-cyano-1H-indazole-3-carboxylate in the Synthesis of Targeted Kinase Inhibitors

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology.[1] Kinases, as central regulators of cellular signaling, represent a vast and compelling target class.[2] Within the diverse chemical space of kinase inhibitors, the indazole scaffold has emerged as a "privileged structure," a recurring motif in numerous clinically successful drugs.[3][4] Its unique bicyclic aromatic system, capable of engaging in a multitude of non-covalent interactions with the kinase active site, provides a robust framework for the design of highly specific inhibitors.[3] The strategic functionalization of the indazole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a cyano group at the 6-position, as seen in Methyl 6-cyano-1H-indazole-3-carboxylate , can significantly influence the molecule's electronic properties and its ability to interact with the target protein, often enhancing potency and selectivity. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Methyl 6-cyano-1H-indazole-3-carboxylate as a key building block in the synthesis of next-generation kinase inhibitors.

Chemical Profile and Synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate

Methyl 6-cyano-1H-indazole-3-carboxylate is a versatile chemical intermediate characterized by the presence of three key functional groups: the indazole core, a methyl ester at the 3-position, and a nitrile group at the 6-position. This trifecta of functionalities offers a rich platform for a variety of chemical transformations, making it an invaluable tool in the synthetic chemist's arsenal.

| Property | Value |

| Molecular Formula | C₁₀H₇N₃O₂ |

| Molecular Weight | 201.18 g/mol |

| CAS Number | 885279-07-2 |

| Appearance | Off-white to pale yellow solid |

The synthesis of 1H-indazole-3-carboxylic acid derivatives can be achieved through various routes, with a common method involving the cyclization of ortho-substituted phenylacetic acid derivatives.[5] A plausible synthetic approach to Methyl 6-cyano-1H-indazole-3-carboxylate is outlined below. This multi-step process begins with a commercially available starting material and proceeds through a series of reliable and well-documented chemical transformations.

Proposed Synthetic Pathway

A common and efficient method for the synthesis of the indazole core involves the diazotization and subsequent cyclization of an appropriately substituted aniline derivative.[6] The following proposed pathway illustrates a logical sequence to arrive at the target compound.

Caption: Proposed synthetic pathway for Methyl 6-cyano-1H-indazole-3-carboxylate.

Application in the Synthesis of a Potent Kinase Inhibitor: A Representative Example

The true utility of Methyl 6-cyano-1H-indazole-3-carboxylate is realized in its role as a cornerstone for the construction of complex kinase inhibitors. The methyl ester at the C3 position is a versatile handle for amide bond formation, a common linkage in kinase inhibitors, while the N1 position of the indazole ring is readily alkylated to introduce further diversity and target-specific interactions.[7]

To illustrate this, we will outline the synthesis of a hypothetical, yet representative, kinase inhibitor targeting the Janus Kinase (JAK) family, key players in cytokine signaling pathways implicated in inflammatory diseases and some cancers.

Target Kinase and Signaling Pathway

The JAK-STAT signaling pathway is a critical communication route for a multitude of cytokines and growth factors. Dysregulation of this pathway is a hallmark of various autoimmune disorders and malignancies. Our hypothetical inhibitor is designed to target JAK1/2, thereby blocking the downstream phosphorylation of STAT proteins and mitigating the pro-inflammatory and proliferative signals.

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for the indazole-based inhibitor.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the key transformations involved in the synthesis of an indazole-based kinase inhibitor using Methyl 6-cyano-1H-indazole-3-carboxylate.

Protocol 1: N-Alkylation of Methyl 6-cyano-1H-indazole-3-carboxylate

The regioselectivity of N-alkylation of indazoles can be influenced by the choice of base and solvent. This protocol aims for selective alkylation at the N1 position, which is often crucial for achieving the desired biological activity.

Workflow for N-Alkylation

Caption: Experimental workflow for the N-alkylation of Methyl 6-cyano-1H-indazole-3-carboxylate.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| Methyl 6-cyano-1H-indazole-3-carboxylate | 201.18 | 1.0 | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 1.5 |

| Representative Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 1.1 | 1.1 |

| N,N-Dimethylformamide (DMF) | - | - | - |

Procedure

-

To a stirred solution of Methyl 6-cyano-1H-indazole-3-carboxylate (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (1.5 mmol).

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated product.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Amide Coupling of N-Alkylated Indazole with a Primary Amine

Amide bond formation is a fundamental reaction in medicinal chemistry.[7] The use of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitates the efficient formation of the amide bond under mild conditions.

Workflow for Amide Coupling

Caption: Experimental workflow for the amide coupling reaction.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| N-alkylated Methyl 6-cyano-1H-indazole-3-carboxylate | - | 1.0 | 1.0 |

| Representative Primary Amine | - | 1.1 | 1.1 |

| HATU | 380.23 | 1.2 | 1.2 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 2.0 |

| N,N-Dimethylformamide (DMF) | - | - | - |

Procedure

-

To a solution of the N-alkylated Methyl 6-cyano-1H-indazole-3-carboxylate (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere, add the primary amine (1.1 mmol) and DIPEA (2.0 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add HATU (1.2 mmol) in one portion.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with water (50 mL).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 25 mL).

-

Combine the organic layers, wash successively with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography or preparative HPLC to yield the final kinase inhibitor.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC analysis.

Conclusion

Methyl 6-cyano-1H-indazole-3-carboxylate represents a highly valuable and versatile building block for the synthesis of targeted kinase inhibitors. Its strategic combination of a privileged indazole core with reactive handles for N-alkylation and amide coupling provides a powerful platform for the generation of diverse chemical libraries and the optimization of lead compounds. The protocols and workflows detailed in this guide are designed to be robust and adaptable, providing a solid foundation for researchers to explore the vast potential of this important chemical intermediate in the ongoing quest for novel therapeutics.

References

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents.

-

The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. Available at: [Link]

-

1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

-

Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC. Available at: [Link]

-

Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid - ResearchGate. Available at: [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. Available at: [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available at: [Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. Available at: [Link]

-

Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites - Diva-Portal.org. Available at: [Link]

-

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC - NIH. Available at: [Link]

- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents.

-

(A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... - ResearchGate. Available at: [Link]

- WO2016036586A1 - Compounds inhibiting leucine-rich repeat kinase enzyme activity - Google Patents.

-

Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. Available at: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. Available at: [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. Available at: [Link]

-

A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations - Labiotech.eu. Available at: [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. caribjscitech.com [caribjscitech.com]

- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique bicyclic structure, featuring a fused benzene and pyrazole ring, allows it to act as a versatile scaffold for the development of potent and selective therapeutic agents. Indazoles are recognized as bioisosteres of indoles, capable of forming crucial hydrogen bond donor-acceptor interactions within the active sites of various enzymes and receptors.[1] This has led to the successful development of several marketed drugs incorporating the indazole core, such as the kinase inhibitors axitinib and pazopanib, which are pivotal in oncology.[1] The functionalization of the indazole ring at various positions is a key strategy for modulating the pharmacological properties of these molecules.

Methyl 6-cyano-1H-indazole-3-carboxylate is a key building block in the synthesis of a diverse array of bioactive compounds. The cyano group at the 6-position offers a handle for further chemical transformations, while the methyl ester at the 3-position can be readily converted to amides and other functional groups, enabling the exploration of a broad chemical space. This application note provides a comprehensive guide to the synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate, detailing the underlying chemical principles and providing robust, step-by-step protocols for its preparation.

Synthetic Strategy: A Two-Step Approach

The synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate is most effectively achieved through a two-step synthetic sequence. This strategy involves the initial formation of the indazole ring system, followed by the esterification of the carboxylic acid at the 3-position. This approach allows for the isolation and purification of the key intermediate, 6-cyano-1H-indazole-3-carboxylic acid, ensuring the high purity of the final product.

Caption: Overall synthetic workflow for Methyl 6-cyano-1H-indazole-3-carboxylate.

Part 1: Synthesis of 6-cyano-1H-indazole-3-carboxylic Acid

The initial and most critical step in this synthesis is the construction of the indazole ring. This is achieved through a classical diazotization-cyclization reaction, a cornerstone of heterocyclic chemistry. The readily available 4-cyano-2-aminobenzoic acid serves as the ideal starting material.

Mechanistic Insights

The reaction proceeds via the in situ formation of a diazonium salt from the aniline functionality of 4-cyano-2-aminobenzoic acid. This is typically achieved by treating the starting material with sodium nitrite in the presence of a strong mineral acid at low temperatures. The resulting diazonium salt is unstable and undergoes a subsequent intramolecular cyclization, with the diazonium group being attacked by the carboxylate. This is followed by tautomerization to yield the stable aromatic indazole ring.

Caption: Key mechanistic steps in the formation of the indazole ring.

Experimental Protocol

Materials:

-

4-Cyano-2-aminobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend 4-cyano-2-aminobenzoic acid (1.0 eq) in deionized water.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Slowly add concentrated hydrochloric acid (approx. 3.0 eq) to the stirred suspension, maintaining the temperature between 0 and 5 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in deionized water and place it in the dropping funnel.

-

Add the sodium nitrite solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1 hour.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2-3 hours, or until nitrogen evolution ceases.

-

Cool the reaction mixture to room temperature. The product should precipitate out of solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any residual acid and salts.

-

Dry the product under vacuum to afford 6-cyano-1H-indazole-3-carboxylic acid as a solid.

Data Summary: 6-cyano-1H-indazole-3-carboxylic Acid

| Property | Value |

| Molecular Formula | C₉H₅N₃O₂ |

| Molecular Weight | 187.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity (Typical) | >95% |

Part 2: Synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate

The second step of the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. A Fischer esterification is the most straightforward and cost-effective method for this transformation.

Mechanistic Rationale

Fischer esterification is an acid-catalyzed equilibrium reaction. In this process, the carboxylic acid is treated with an excess of alcohol (in this case, methanol) in the presence of a catalytic amount of a strong acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The resulting tetrahedral intermediate then eliminates a molecule of water to form the ester. The use of a large excess of methanol helps to drive the equilibrium towards the product side.

Experimental Protocol

Materials:

-

6-cyano-1H-indazole-3-carboxylic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 6-cyano-1H-indazole-3-carboxylic acid (1.0 eq) and a large excess of methanol (e.g., 20-30 equivalents or as the solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension. Alternatively, thionyl chloride (1.2 eq) can be used for a more rapid and irreversible esterification. If using SOCl₂, the reaction should be performed in a well-ventilated fume hood.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol) for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO₂ evolution may cause pressure buildup.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure Methyl 6-cyano-1H-indazole-3-carboxylate.

Data Summary: Methyl 6-cyano-1H-indazole-3-carboxylate

| Property | Value |

| Molecular Formula | C₁₀H₇N₃O₂ |

| Molecular Weight | 201.18 g/mol |

| Appearance | White to off-white solid |

| Purity (Typical) | >98% |

| 1H NMR (DMSO-d₆, 400 MHz) | δ 14.4 (br s, 1H, NH), 8.45 (s, 1H), 8.15 (d, J=8.4 Hz, 1H), 7.65 (d, J=8.4 Hz, 1H), 3.95 (s, 3H, OCH₃) |

| 13C NMR (DMSO-d₆, 100 MHz) | δ 163.5, 142.1, 139.8, 133.2, 126.5, 122.3, 120.1, 119.8, 108.9, 52.4 |

Troubleshooting and Optimization

-

Low Yield in Step 1: Incomplete diazotization can be a cause. Ensure the temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. Also, confirm the quality of the sodium nitrite, as it can degrade over time.

-

Formation of Impurities in Step 1: Side reactions can occur if the temperature of the diazotization is not well-controlled. The diazonium salt is highly reactive and can undergo unwanted reactions at higher temperatures.

-

Incomplete Esterification in Step 2: The Fischer esterification is an equilibrium process. To drive the reaction to completion, use a large excess of methanol and a sufficient amount of acid catalyst. Alternatively, using thionyl chloride or oxalyl chloride to form the acid chloride followed by quenching with methanol will lead to an irreversible and often higher-yielding esterification.

-

Product Purification: For high-purity material, column chromatography is recommended. A gradient elution of ethyl acetate in hexanes is typically effective for separating the product from any unreacted starting material or byproducts.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of Methyl 6-cyano-1H-indazole-3-carboxylate. By carefully controlling the reaction conditions, particularly the temperature during the diazotization step, high yields of the desired product can be achieved. This versatile building block can be utilized by researchers and scientists in the development of novel therapeutics and other advanced materials.

References

Sources

Application Note: Comprehensive Characterization of Methyl 6-cyano-1H-indazole-3-carboxylate

Introduction

Methyl 6-cyano-1H-indazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. The indazole scaffold is a prevalent motif in numerous compounds targeting a range of therapeutic areas. Given its role as a critical intermediate, the unequivocal confirmation of its structure, purity, and identity is paramount to ensure the validity of subsequent drug discovery and development efforts. This application note provides a comprehensive guide to the analytical methodologies required for the thorough characterization of this compound, intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be self-validating, integrating multiple orthogonal techniques for a complete analytical profile.

Integrated Analytical Workflow

A multi-faceted approach is essential for the definitive characterization of a novel or synthesized chemical entity. The workflow for Methyl 6-cyano-1H-indazole-3-carboxylate integrates spectroscopic and chromatographic techniques to provide unambiguous evidence of its chemical structure and purity.

Troubleshooting & Optimization

Purification challenges of "Methyl 6-cyano-1H-indazole-3-carboxylate"

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Methyl 6-cyano-1H-indazole-3-carboxylate. The following troubleshooting guides and FAQs are designed to address specific challenges encountered during the purification of this molecule, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying rationale to empower your decision-making.

Question 1: After synthesis and work-up, my crude product is a dark, oily residue instead of the expected solid. What is the likely cause and how should I proceed?

Answer:

The appearance of a dark, oily crude product often points to the presence of residual high-boiling solvents, polymeric byproducts, or thermally unstable impurities. The synthesis of indazole derivatives, particularly through diazotization routes, can sometimes lead to the formation of colored, tarry side products if reaction temperatures are not strictly controlled.[1]

Immediate Actions & Rationale:

-

Initial Analysis: Before attempting a large-scale purification, dissolve a small aliquot of the oil in a suitable solvent (e.g., a mixture of ethyl acetate and dichloromethane) and analyze it by Thin Layer Chromatography (TLC). This will reveal the complexity of the mixture and the polarity of the target compound relative to the impurities.

-

Trituration: This is a crucial first-pass purification step for oily residues. Add a solvent in which your target compound is expected to have low solubility but the oily impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Stir or sonicate the mixture vigorously. The goal is to induce the precipitation of your product as a solid while the impurities remain in the solvent.

-

Solvent Removal: Ensure that all extraction and reaction solvents (like DMF, glacial acetic acid, or THF) are thoroughly removed under reduced pressure.[2][3][4] Residual solvents can prevent crystallization and interfere with subsequent chromatographic purification. Co-evaporation with a solvent like toluene can help azeotropically remove traces of high-boiling point solvents.

If trituration is successful and yields a solid, you can proceed with either column chromatography or recrystallization for final purification.

Question 2: I'm running a silica gel column, but my product is co-eluting with a persistent impurity. How can I improve the separation?

Answer:

Co-elution is a common challenge when an impurity has a polarity very similar to the target compound. Given the structure of Methyl 6-cyano-1H-indazole-3-carboxylate, likely impurities include unreacted starting materials (e.g., a substituted o-aminophenylacetate derivative) or a regioisomeric indazole byproduct.[2]

Troubleshooting Steps & Scientific Principles:

-

Optimize the Mobile Phase:

-

Decrease Polarity Gradient: If using an ethyl acetate/petroleum ether or hexane system, as is common for these derivatives, decrease the proportion of the more polar solvent (ethyl acetate).[2][3] Run the column with a shallower gradient or even isocratically (with a single solvent mixture) to increase the resolution between closely running spots.

-

Introduce a Different Solvent: The "selectivity" of the separation can be altered by changing the nature of the solvents. The solvent selection triangle (based on polarity, hydrogen bond donating/accepting properties) is a key concept here. If you are using a hexane/ethyl acetate system, try replacing ethyl acetate with dichloromethane (DCM) or a DCM/methanol mixture. This changes the interactions between the compounds, the silica, and the mobile phase, often resolving previously co-eluting spots.

-

-

Consider an Alternative Stationary Phase:

-

If silica gel (a polar, acidic stationary phase) fails, consider using a different adsorbent. For indazole derivatives, alumina (neutral or basic) can sometimes offer a different selectivity profile and may resolve stubborn impurities.[5]

-

For highly challenging separations, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (like acetonitrile/water or methanol/water) is a powerful alternative.

-

Purification Method Selection Flowchart

This diagram outlines a logical workflow for moving from a crude reaction mixture to a highly pure final product.

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

"Methyl 6-cyano-1H-indazole-3-carboxylate" stability issues and degradation

Technical Support Center: Methyl 6-cyano-1H-indazole-3-carboxylate

Welcome to the dedicated support guide for Methyl 6-cyano-1H-indazole-3-carboxylate. This document is designed for our valued partners in research and drug development. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot stability challenges effectively. The indazole scaffold is a robust and versatile core in medicinal chemistry, but its functionalization dictates its stability profile.[1][2] This guide addresses the specific liabilities of the methyl ester and cyano groups on this framework.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured to help you diagnose and resolve problems encountered during your experiments.

Q1: My reaction yield is unexpectedly low, and my starting material purity check by HPLC shows a new, more polar peak. What is happening?

A1: This is a classic sign of starting material degradation, most likely due to hydrolysis of the methyl ester.

-

Causality: The methyl ester at the 3-position is the most labile functional group on the molecule. It is susceptible to nucleophilic attack by water, a reaction catalyzed by trace amounts of acid or base. This converts the methyl ester into the corresponding carboxylic acid (6-cyano-1H-indazole-3-carboxylic acid). This new molecule is significantly more polar, causing it to elute earlier on a reverse-phase HPLC column. In mass spectrometry, you would observe a mass loss of 14 Da (CH₂ group) corresponding to the change from -COOCH₃ to -COOH.

-

Underlying Chemistry: Ester hydrolysis is a common degradation pathway for many pharmaceutical intermediates.[3] The reaction can be initiated by moisture in the air, residual acid/base in your solvents, or storage in protic solvents like methanol or ethanol, especially if not anhydrous. Basic hydrolysis is a particularly common synthetic step to intentionally produce the corresponding carboxylic acid from the ester.[4]

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

-

Preventative Protocol:

-

Verify Purity Before Use: Always run a quick purity check (HPLC or LC-MS) on your starting material before setting up a reaction, especially if the vial has been opened previously.

-

Use Anhydrous Solvents: Employ freshly dried solvents, particularly for sensitive reactions. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally safer choices than alcohols if your reaction chemistry allows.

-

Inert Atmosphere: Store the solid compound under an inert atmosphere (Argon or Nitrogen) and handle it quickly to minimize exposure to atmospheric moisture.

-

Q2: I've noticed a color change in my solid sample/solution, from off-white to yellowish-brown. Is the compound decomposing?

A2: Yes, a color change often indicates the formation of minor, chromophoric impurities and is a sign of potential degradation.

-

Causality: While the core indazole ring is aromatic and relatively stable, prolonged exposure to light, air (oxidation), or high heat can lead to the formation of complex degradation products.[5] Photochemical reactions, although more common for N2-substituted indazoles, cannot be entirely ruled out for the 1H-indazole parent structure, which could potentially rearrange or dimerize under UV light.[6]

-

Expert Insight: The color change is often due to the formation of highly conjugated systems or oxidized species which absorb visible light. While these may be present in very small amounts (<1%), their presence is a warning sign that the overall purity of your sample is compromised.

-

Recommended Actions:

-

Analytical Verification: Quantify the impurity level using HPLC with UV detection. Integrate the area of all peaks to determine the purity percentage.

-

Structural ID: If the impurity level is significant (>1-2%), attempt to identify the structure using LC-MS/MS or by isolating the impurity for NMR analysis.

-

Review Storage: Immediately assess your storage conditions. The sample should be protected from light and stored at the recommended temperature (see FAQ section). Discard any material that shows significant discoloration and impurity profiles.

-

Frequently Asked Questions (FAQs)

Q1: What are the definitive storage conditions for solid Methyl 6-cyano-1H-indazole-3-carboxylate?

A1: To ensure long-term stability, the solid compound should be stored under controlled conditions that mitigate the primary risks of hydrolysis and photodegradation.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to +4°C | Reduces the rate of any potential thermal degradation or slow side reactions.[7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and minimizes exposure to atmospheric moisture, which causes hydrolysis. |

| Light | Amber Vial / Protect from Light | The indazole ring system can be susceptible to photochemical reactions.[6][8] |

| Container | Tightly Sealed Vial | Prevents moisture ingress and sublimation. |

Q2: I need to make a stock solution. What is the best solvent and how should it be stored?

A2: The choice of solvent is critical. Aprotic solvents are strongly preferred for stock solutions.

-

Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN).

-

Solvents to Avoid for Long-Term Storage: Protic solvents such as Methanol, Ethanol, and Water. These will actively participate in the hydrolysis of the methyl ester. If you must use a protic solvent for an experiment, prepare the solution immediately before use and do not store it.

-

Storage of Solutions: Store stock solutions at -20°C or -80°C in tightly sealed vials with desiccant. For DMSO stocks, be mindful of the solvent's freezing point (~19°C).

Q3: What are the primary degradation pathways I should be aware of?

A3: The two main functional groups prone to degradation are the methyl ester and the cyano group.

Caption: Potential hydrolytic degradation pathways.

-

Ester Hydrolysis: The most significant and likely degradation pathway under standard experimental and storage conditions, leading to the carboxylic acid.[3][4]

-

Cyano Group Hydrolysis: This requires more forcing conditions (e.g., strong acid or base, elevated temperatures). The nitrile can be hydrolyzed first to an amide and subsequently to a carboxylic acid. This is less common under normal handling.

Q4: Which analytical methods are best for a comprehensive stability and purity assessment?

A4: A combination of chromatographic and spectroscopic methods is required for a full characterization.

| Method | Purpose | Key Insights |

| HPLC-UV | Purity Assessment & Quantification | Provides quantitative data on the percentage of the main compound versus impurities. Essential for routine quality control.[9] |

| LC-MS | Impurity Identification | Couples the separation power of HPLC with mass detection to determine the molecular weight of degradation products, crucial for identifying pathways like hydrolysis.[9] |

| ¹H NMR | Structural Confirmation | Confirms the identity of the main compound. Can detect significant impurities if their protons do not overlap with the main signals. The disappearance of the methyl ester singlet (~4.0 ppm) and the appearance of a broad carboxylic acid proton (>10 ppm) would confirm hydrolysis.[4] |

| HRMS | Exact Mass Confirmation | Provides high-resolution mass data to confirm the elemental composition of the parent compound and any isolated impurities.[10] |

References

- Rousseau, V. & Lindwall, H. G. (1950). Journal of the American Chemical Society, 72(7), 3047-3049.

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.

-

PubChem. Methyl 6-cyano-1H-indazole-3-carboxylate. (Provides chemical properties and safety information). [Link]

-

da Silva, J. F., et al. (2017). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 22(9), 1456. (Details basic hydrolysis of indazole esters). [Link]

-

Chen, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 373. (Discusses ester hydrolysis as a metabolic pathway). [Link]

-

Gembus, V., et al. (2024). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition, 63(1), e202312345. (Discusses the photostability of the indazole core). [Link]

-

Hovione. (2019). Small Molecule Development Analytical Methods for Faster Time to Market. (General guide on analytical methods for purity assessment). [Link]

-

Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(1), 1. (Review on the stability and importance of the indazole scaffold). [Link]

-

Rana, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1151-1181. (Comprehensive review on indazole synthesis and properties). [Link]

-

Sajjad, H., et al. (2023). In Silico Analysis of Temperature-Induced Structural, Stability, and Flexibility Modulations in Camel Cytochrome c. Life, 13(11), 2178. (General discussion on the effect of temperature on molecular stability). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Silico Analysis of Temperature-Induced Structural, Stability, and Flexibility Modulations in Camel Cytochrome c [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. hovione.com [hovione.com]

- 10. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

Technical Support Center: Optimizing Regioselectivity in Indazole Synthesis

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in their synthetic routes. The indazole core is a privileged scaffold in drug discovery, but reliably accessing the desired N1 or N2 isomer can be a significant challenge.

This document provides in-depth, field-tested insights in a troubleshooting-focused Q&A format. We will explore the causality behind experimental outcomes and provide actionable protocols to help you overcome common hurdles and achieve your desired regiochemical outcome.

Core Principles: Understanding the N1 vs. N2 Dichotomy

Before diving into specific troubleshooting scenarios, it's crucial to understand the fundamental forces that govern regioselectivity in indazole functionalization, particularly N-alkylation. The outcome of your reaction is not arbitrary; it is a result of a delicate interplay between several factors. The indazole anion is an ambident nucleophile, and its reaction with electrophiles can be directed to either nitrogen based on:

-

Steric Hindrance: Bulky substituents, particularly at the C3 and C7 positions, can physically block access to the adjacent nitrogen atom.

-

Electronic Effects: The electron density at N1 and N2 is influenced by substituents on the ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the nucleophilicity of each nitrogen.

-

Chelation & Ion Pairing: The ability of a substituent (especially at C3) to coordinate with the cation of the base (e.g., Na⁺, K⁺, Cs⁺) can form a "tight ion pair," effectively blocking one nitrogen and directing the electrophile to the other.[1][2]

-

Kinetic vs. Thermodynamic Control: The N1-substituted indazole is generally the more thermodynamically stable isomer.[3] Reactions that allow for equilibrium to be established will favor the N1 product, while kinetically controlled reactions (often faster, at lower temperatures) may favor the N2 product.[4]

-

Solvent Effects: The polarity and coordinating ability of the solvent can influence the dissociation of the indazole salt and the nature of the ion pair, thereby affecting the N1/N2 ratio.[1][5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Question 1: My reaction yields a mixture of N1 and N2 isomers with poor selectivity. How can I significantly improve the yield of the N1 isomer?

This is one of the most common challenges. Achieving high N1 selectivity often involves shifting the reaction conditions from a poorly discriminating state (like K₂CO₃ in DMF, which frequently gives isomer mixtures) to one that decisively favors the N1 position.[6]

Answer:

Your primary strategy should be to exploit conditions that favor the formation of the thermodynamically more stable N1 product or use systems known to direct N1 substitution.

Strategy A: Switch to a Chelation-Controlling System

The combination of sodium hydride (NaH) as a base in a less polar, coordinating solvent like tetrahydrofuran (THF) is a highly effective method for achieving N1 selectivity, especially for indazoles with C3 substituents capable of chelation (e.g., esters, amides, ketones).[2][5]

-

Causality (The "Why"): NaH promotes the formation of a sodium indazolide salt. In THF, this can form a tight ion pair. If you have a chelating group at the C3 position (like -CO₂Me or -CONH₂), the Na⁺ cation is thought to coordinate between the N2 nitrogen and the oxygen of the C3 substituent. This coordination effectively blocks the N2 position, forcing the incoming electrophile to attack the N1 position exclusively.[1][2]

Caption: Chelation-control mechanism for N1-selectivity.

Strategy B: Exploit Thermodynamic Equilibration

If your electrophile allows for it (e.g., certain α-halo carbonyls), or if the N2 product can revert to the indazolide intermediate, running the reaction at a higher temperature or for a longer duration can allow the reaction to reach thermodynamic equilibrium, favoring the more stable N1 isomer.[2][3]

Strategy C: Leverage Steric Hindrance

If your indazole scaffold allows for it, installing a bulky substituent at the C3 position (e.g., a tert-butyl group) can sterically hinder the N2 position, thus directing alkylation to N1.[2]

Comparative Data: Effect of Base/Solvent on N-Alkylation

| Indazole Substrate | Base | Solvent | N1:N2 Ratio | Reference |

| 3-CO₂Me-Indazole | NaH | THF | >99 : 1 | [5] |

| 3-CO₂Me-Indazole | Cs₂CO₃ | DMF | 1.5 : 1 | [5] |

| 5-Br-3-CO₂Me-Indazole | K₂CO₃ | DMF | 1.1 : 1 | [7] |

| Unsubstituted Indazole | K₂CO₃ | MeCN | 2.8 : 1 | [5] |

| Unsubstituted Indazole | NaH | THF | 1.9 : 1 | [5] |

Question 2: My goal is the N2-substituted isomer, but my current protocol yields the N1 product or a mixture. How can I favor N2-alkylation?

Answer:

Achieving N2 selectivity requires overcoming the inherent thermodynamic preference for the N1 isomer. This is typically done by using conditions that operate under kinetic control or by altering the electronics of the indazole core.

Strategy A: Modify the Indazole Ring Electronics

The placement of a strong electron-withdrawing group (EWG), such as -NO₂ or -CO₂Me, at the C7 position can dramatically shift selectivity in favor of the N2 isomer.[5]

-

Causality (The "Why"): An EWG at C7 is believed to draw electron density from the N1 position, making it less nucleophilic. This electronic deactivation of N1, combined with potential steric hindrance, makes the N2 position the more reactive site for kinetic attack.

Strategy B: Employ Mitsunobu Conditions

For N-alkylation with an alcohol, the Mitsunobu reaction (using reagents like DEAD or DIAD and PPh₃) is known to strongly favor the formation of the N2-alkylated indazole.[5] For unsubstituted indazole, N1:N2 ratios of 1:2.5 have been reported under these conditions.[5]

-

Causality (The "Why"): The mechanism of the Mitsunobu reaction is complex, but the preference for N2 is likely due to the specific geometry and electronic nature of the phosphonium-indazolide intermediate, which favors attack at the more sterically accessible and electronically distinct N2 position under these kinetically controlled conditions.

Strategy C: Use Specialized Electrophiles

Certain electrophiles are predisposed to react at the N2 position. For instance, alkylation with alkyl 2,2,2-trichloroacetimidates under acidic catalysis has been shown to provide excellent N2 selectivity.[8] The proposed mechanism involves protonation of the imidate, followed by a nucleophilic attack from the N2 atom of the indazole.[8]

Frequently Asked Questions (FAQs)

Q1: Which isomer, N1 or N2, is generally more stable?

The 1H-indazole tautomer (and by extension, the N1-substituted product) is typically considered to be the more thermodynamically stable form compared to the 2H-tautomer or N2-substituted product.[3] This stability is the driving force behind methods that use thermodynamic equilibration to achieve N1 selectivity.

Q2: How can I definitively confirm the regiochemistry of my N-substituted indazole product?

While 1D ¹H NMR can provide clues, unambiguous assignment requires 2D NMR techniques. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard.[2][3]

-

For N1-isomers: Look for a 3-bond correlation (³JCH) between the protons of the N-alkyl group (e.g., the -CH₂- protons adjacent to the nitrogen) and the C7a carbon of the indazole ring.

-

For N2-isomers: Look for a 3-bond correlation between the protons of the N-alkyl group and the C3 carbon of the indazole ring. No correlation to C7a will be observed.[2]